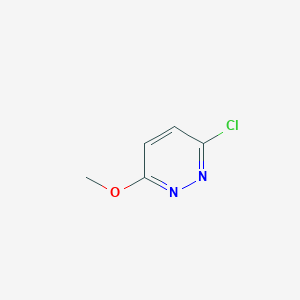

3-Chloro-6-methoxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJLKXOOHLLTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169213 | |

| Record name | 3-Chloro-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-10-7 | |

| Record name | 3-Chloro-6-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methoxypyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-6-METHOXYPYRIDAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-CHLORO-6-METHOXYPYRIDAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-6-methoxypyridazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NE4MDH8HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloro-6-methoxypyridazine: A Technical Guide for Researchers

CAS Number: 1722-10-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3-Chloro-6-methoxypyridazine. This versatile heterocyclic compound is a pivotal intermediate in the synthesis of a wide array of agrochemicals and advanced pharmaceutical agents.[1][2]

Core Properties and Data

This compound is a stable and reactive compound, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Its physicochemical properties are summarized below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | [3][4][5] |

| Molecular Weight | 144.56 g/mol | [3][4] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 84-93 °C | [3] |

| Boiling Point | 284.9 °C at 760 mmHg; 175 °C at 3 mmHg | [3] |

| Density | 1.293 g/cm³ | |

| Vapor Pressure | 0.00498 mmHg at 25°C | |

| Flash Point | 126.1 °C | |

| pKa | 0.74 ± 0.10 (Predicted) | |

| LogP | 1.13860 | |

| Refractive Index | 1.52 |

Spectroscopic and Computational Data

| Property | Value | Source |

| Canonical SMILES | COC1=NN=C(C=C1)Cl | [4] |

| InChI Key | XBJLKXOOHLLTPG-UHFFFAOYSA-N | [5] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | |

| Complexity | 91 |

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine (B152260) with a methoxy (B1213986) group.

Experimental Protocol: Methoxylation of 3,6-Dichloropyridazine

-

Preparation of Sodium Methoxide (B1231860): In a suitable reaction vessel, dissolve sodium metal in anhydrous methanol (B129727) under an inert atmosphere (e.g., nitrogen or argon) with cooling to prepare a fresh solution of sodium methoxide.

-

Reaction Setup: To a solution of 3,6-dichloropyridazine in an appropriate solvent such as methanol or DMF, add the prepared sodium methoxide solution dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature or gently heat to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, neutralize any excess base with a suitable acid. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is characterized by its two functional groups: the chloro group and the methoxy group, attached to the electron-deficient pyridazine (B1198779) ring.

-

Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and other carbon-based nucleophiles. This reactivity is fundamental to its use as a synthetic intermediate.

-

Metalation: The pyridazine ring can undergo deprotonative metalation using strong bases like hindered lithium amides.[6] This allows for the introduction of electrophiles at specific positions on the ring, further expanding its synthetic utility.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Development: It is a crucial intermediate in the development of novel therapeutic agents targeting a range of diseases.[1] Its structure can be modified through reactions like nucleophilic substitution and cross-coupling to generate diverse libraries of compounds for drug discovery programs.[2] For instance, it has been used in the preparation of α-aryl-α-(pyridazin-3-yl)-acetonitriles.[4]

-

Agrochemical Chemistry: This compound serves as a precursor for the synthesis of herbicides and fungicides, contributing to the development of more effective crop protection solutions.[1]

Caption: Logical workflow of applications.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a synthetic intermediate, the derivatives synthesized from it have shown a range of biological activities. The core structure is a scaffold that, once functionalized, can interact with various biological targets. For example, some pyridazine derivatives have been investigated for their potential as anticancer agents by interfering with tubulin-microtubule systems.

The general workflow in drug discovery involves using this compound to create a library of new chemical entities, which are then screened against various biological targets, including key nodes in cellular signaling pathways implicated in disease.

Caption: Conceptual role in targeting signaling pathways.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: Reverse-Phase HPLC Analysis

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is effective for separation.[3]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (MeCN) and an aqueous buffer is typically employed.[3] For general purposes, an aqueous solution of phosphoric acid can be used.[3] For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[3]

-

Detection: UV detection at a suitable wavelength (e.g., 215 nm) is commonly used.

-

Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

-

Column Temperature: The analysis is generally performed at a controlled room temperature (e.g., 35 °C).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-6-methoxypyridazine, a key heterocyclic intermediate in the development of novel agrochemicals and pharmaceuticals. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and its pivotal role as a building block in organic synthesis.

Core Molecular and Physicochemical Data

This compound is a substituted pyridazine (B1198779) ring system, a class of compounds recognized for its diverse biological activities. The presence of a chloro group at the 3-position and a methoxy (B1213986) group at the 6-position provides two reactive sites for further chemical modification, making it a versatile precursor in synthetic chemistry.[1]

Molecular Structure and Weight

The fundamental structural and quantitative details of this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1722-10-7 | [2] |

| Canonical SMILES | COC1=NN=C(C=C1)Cl |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 89 - 93 °C | [3] |

| Boiling Point | 175 °C at 3 mmHg | [3] |

Synthesis and Characterization

The primary route to this compound involves the selective methoxylation of 3,6-dichloropyridazine (B152260), which itself is synthesized from maleic hydrazide.

Experimental Protocols

1. Synthesis of 3,6-Dichloropyridazine (Precursor)

This protocol outlines the synthesis of the key precursor, 3,6-dichloropyridazine, from pyridazine-3,6-diol (the tautomer of maleic hydrazide).

-

Materials: Pyridazine-3,6-diol, Phosphorus oxychloride (POCl₃), Ethyl acetate (B1210297) (EtOAc), Saturated sodium bicarbonate solution, Water, Brine, Sodium sulfate.

-

Procedure:

-

To a 2L round-bottom flask maintained under a nitrogen atmosphere, add pyridazine-3,6-diol (125g, 1115 mmol).

-

Carefully add phosphorus oxychloride (520 ml, 5576 mmol) at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).

-

After cooling, concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (500 mL each).

-

Combine the organic layers and wash with water (1 L) followed by brine (1 L).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[4]

-

2. Synthesis of this compound

This procedure describes the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with a methoxy group.

-

Materials: 3,6-Dichloropyridazine, Sodium methoxide (B1231860), Methanol.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 3,6-dichloropyridazine to the sodium methoxide solution at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is typically quenched with water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture).

-

3. Characterization Protocols

Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The analysis of proton and carbon environments confirms the successful substitution and the overall molecular structure.[5]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory. Key vibrational bands for the C-Cl, C-O, C=N, and aromatic C-H bonds are identified to confirm the presence of the respective functional groups.[5][6]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity analysis can be performed using a reverse-phase (RP) HPLC method.

-

Column: Newcrom R1 or a similar C18 column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

-

Detection: UV detection at an appropriate wavelength (e.g., 215 nm or 254 nm).[7]

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z ≈ 144.5, confirming the elemental composition.

-

Applications in Synthetic Chemistry

This compound is not typically used for its direct biological effects but rather as a versatile intermediate for building more complex molecules. Its two distinct functional groups allow for sequential, regioselective reactions.

-

Pharmaceutical Development: It serves as a scaffold for the synthesis of compounds investigated for various therapeutic benefits.

-

Agrochemical Chemistry: It is a key building block in the creation of novel herbicides and fungicides, contributing to the development of more effective crop protection solutions.[3]

-

Organic Synthesis: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the role of this compound as a chemical intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. Structural, vibrational, electronic and NMR spectral analysis of this compound by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | SIELC Technologies [sielc.com]

Spectroscopic and Synthetic Profile of 3-Chloro-6-methoxypyridazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-6-methoxypyridazine, a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Included are detailed experimental protocols and a visual representation of its synthetic pathway.

Spectroscopic Data Analysis

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for confirming the molecular structure of this compound. The data presented below has been compiled from various sources, with chemical shifts reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~7.6 | Doublet | H-4 |

| ~7.0 | Doublet | H-5 |

| 4.1 | Singlet | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 162.2 | C-6 |

| 148.9 | C-3 |

| 129.8 | C-4 |

| 123.9 | C-5 |

| 55.0 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data is available through the NIST Chemistry WebBook and key vibrational modes are summarized below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (methoxy) |

| 1600-1470 | Strong | C=N and C=C stretch (pyridazine ring) |

| 1280-1030 | Strong | C-O stretch (methoxy) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern. The NIST Chemistry WebBook is a primary source for this data.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 115 | ~60 | [M-CHO]⁺ |

| 101 | ~50 | [M-CH₃-CO]⁺ |

| 75 | ~40 | [C₃H₃N₂]⁺ |

Synthetic Pathway

This compound is synthesized through a multi-step process, which is a critical piece of information for researchers working on derivatives of this compound. The synthetic route is outlined in the diagram below.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of this compound.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For the assignment of signals, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.

FT-IR Spectroscopy

For solid samples, the thin solid film method is commonly used. A small amount of the solid compound is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The IR spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the sample is introduced into the instrument, where it is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

This guide serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of this compound and its derivatives. The provided spectroscopic data and protocols are intended to facilitate further research and development in medicinal and agricultural chemistry.

References

In-depth Technical Guide: ¹H and ¹³C NMR Chemical Shifts of 3-Chloro-6-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characteristics of 3-chloro-6-methoxypyridazine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its ¹H and ¹³C NMR chemical shifts, supported by theoretical calculations and a general experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

The structural integrity and electronic environment of this compound dictate its NMR spectral properties. The accepted atom numbering convention, crucial for the unambiguous assignment of chemical shifts, is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H and ¹³C NMR Chemical Shift Data

Table 1: ¹H NMR Chemical Shifts

| Atom Number | Calculated Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.15 | Doublet |

| H5 | 7.60 | Doublet |

| OCH₃ | 4.10 | Singlet |

Table 2: ¹³C NMR Chemical Shifts

| Atom Number | Calculated Chemical Shift (δ, ppm) |

| C3 | 150.5 |

| C4 | 120.2 |

| C5 | 130.8 |

| C6 | 162.1 |

| OCH₃ | 55.3 |

Experimental Protocols

While specific experimental parameters for this compound are detailed in the theoretical study, a general protocol for the NMR analysis of pyridazine (B1198779) derivatives can be adapted for practical laboratory work.

General NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300-600 MHz NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument, typically at a frequency of 75-150 MHz.

-

Employ proton decoupling to simplify the spectrum.

-

Longer acquisition times and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

-

Synthesis Workflow

This compound is commonly synthesized from 3,6-dichloropyridazine. The following diagram illustrates a typical synthetic pathway.

Caption: Synthetic workflow for this compound.

This reaction proceeds via a nucleophilic aromatic substitution, where one of the chlorine atoms on the pyridazine ring is displaced by a methoxy (B1213986) group. The reaction is typically carried out in methanol as the solvent, which also serves as the source of the methoxide ions in the presence of a base like sodium.

References

Unveiling the Vibrational Landscape of 3-Chloro-6-methoxypyridazine: An FT-IR and FT-Raman Spectroscopic Guide

For researchers, scientists, and professionals in drug development, understanding the molecular vibrations of pharmaceutical compounds is paramount for characterization, stability analysis, and quality control. This technical guide provides an in-depth analysis of 3-Chloro-6-methoxypyridazine using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, supported by detailed experimental protocols and data interpretation.

Introduction to the Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful non-destructive tool for probing the structural characteristics of molecules. By measuring the interaction of infrared radiation or inelastically scattered light with a sample, a unique vibrational fingerprint is obtained. This fingerprint provides valuable information about the functional groups present, their bonding arrangements, and the overall molecular geometry. In the context of this compound, a key intermediate in the synthesis of various biologically active compounds, a thorough vibrational analysis is crucial for confirming its chemical identity and purity.

Experimental Protocols

The acquisition of high-quality FT-IR and FT-Raman spectra is fundamental to a reliable analysis. The following sections detail the methodologies employed for the characterization of this compound.

FT-IR Spectroscopy

The FT-Infrared spectrum of the this compound sample was measured to elucidate its spectroscopic properties.[1][2] The spectrum was recorded in the spectral range of 4000–400 cm⁻¹.[1][2] A Bruker IFS 66V spectrometer was utilized for the recording, with a spectral resolution of ± 2 cm⁻¹.

FT-Raman Spectroscopy

The FT-Raman spectrum for this compound was captured to further investigate its spectroscopic characteristics.[1][2] The analysis was conducted in the spectral range of 3500–50 cm⁻¹.[1][2] The same Bruker IFS 66V instrument was used, equipped with a FRA 106 Raman module. A Nd:YAG laser source operating at a wavelength of 1.064 μm with a power of 200 mW was employed for excitation.

Data Presentation: Vibrational Frequency Assignments

The observed vibrational frequencies from both FT-IR and FT-Raman analyses, along with their corresponding assignments, are summarized in the table below. These assignments are based on a combination of experimental data and theoretical calculations using Density Functional Theory (DFT).

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

| 3098 | 3098 | C-H stretching |

| 3069 | 3069 | C-H stretching |

| 3020 | 3020 | C-H stretching |

| 2995 | 2995 | C-H stretching |

| 2955 | 2955 | C-H stretching |

| 1603 | 1603 | C=C stretching |

| 1572 | 1572 | C=N stretching |

| 1470 | 1470 | CH₂ scissoring |

| 1445 | 1445 | CH₃ asymmetric stretching |

| 1420 | 1420 | C-C stretching |

| 1321 | 1321 | C-H in-plane bending |

| 1275 | 1275 | C-O-C asymmetric stretching |

| 1180 | 1180 | C-H in-plane bending |

| 1138 | 1138 | C-H in-plane bending |

| 1022 | 1022 | C-O-C symmetric stretching |

| 980 | 980 | Ring breathing |

| 845 | 845 | C-H out-of-plane bending |

| 760 | 760 | C-H out-of-plane bending |

| 680 | 680 | C-Cl stretching |

| 545 | 545 | Ring deformation |

| 420 | 420 | C-C-N bending |

Visualizing the Analytical Workflow and Data Interpretation

To better illustrate the process of spectroscopic analysis and the logical flow of data interpretation, the following diagrams are provided.

Caption: Experimental workflow for FT-IR and FT-Raman analysis.

Caption: Logical relationship between experimental data and structural analysis.

Conclusion

The combined application of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of this compound. The detailed experimental protocols and the tabulated vibrational assignments presented in this guide serve as a valuable resource for the accurate identification and characterization of this important pharmaceutical intermediate. The correlation between the experimental data and theoretical calculations further strengthens the reliability of the structural analysis, ensuring a high degree of confidence in the compound's identity and quality.

References

Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-6-methoxypyridazine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of public quantitative solubility data for this compound, this document presents a framework for its solubility assessment. To illustrate the data and methodologies, solubility data for the structurally similar compound, 6-chloropyridazin-3-amine, is provided as a reference. This guide details established experimental protocols for solubility determination, outlines best practices for data presentation, and includes visualizations of the experimental workflow.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a substituted pyridazine (B1198779) ring, makes it a valuable building block for the synthesis of various biologically active molecules. Understanding the solubility of this intermediate in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. Factors such as solvent polarity, temperature, and the physicochemical properties of the solute intrinsically govern its solubility profile.

While pyridazine itself is known to be soluble in water and many organic solvents such as alcohols, acetone, and ether, it exhibits lower solubility in non-polar solvents like hexane.[1] The introduction of chloro and methoxy (B1213986) substituents to the pyridazine ring, as in this compound, will alter its polarity and hydrogen bonding capabilities, thereby influencing its solubility in different media.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Melting Point | 84-85 °C |

| Boiling Point | 175 °C (at 3 mmHg) |

| Appearance | White to off-white crystalline powder |

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. However, to provide a practical framework for researchers, the following tables present solubility data for a structurally related compound, 6-chloropyridazin-3-amine . This data can serve as a valuable proxy for estimating the solubility behavior of this compound and for designing experiments.

It is strongly recommended that experimental solubility determination be performed for this compound to obtain precise data for specific applications.

Solubility of 6-Chloropyridazin-3-amine in Various Solvents at Different Temperatures

The following table summarizes the mole fraction solubility (x) of 6-chloropyridazin-3-amine in several common organic solvents at temperatures ranging from 298.15 K to 343.55 K. The data illustrates that the solubility of this compound generally increases with a rise in temperature.

Table 1: Mole Fraction Solubility (x) of 6-Chloropyridazin-3-amine in Common Organic Solvents

| Temperature (K) | Methanol | Ethanol | n-Butanol | N,N-Dimethylformamide (DMF) | Acetone | Cyclohexanone | Ethyl Acetate | Toluene |

| 298.15 | 0.0452 | 0.0278 | 0.0156 | 0.2345 | 0.0389 | 0.0567 | 0.0123 | 0.0056 |

| 303.15 | 0.0531 | 0.0325 | 0.0183 | 0.2678 | 0.0456 | 0.0665 | 0.0145 | 0.0068 |

| 308.15 | 0.0620 | 0.0379 | 0.0214 | 0.3045 | 0.0531 | 0.0778 | 0.0170 | 0.0082 |

| 313.15 | 0.0721 | 0.0441 | 0.0249 | 0.3456 | 0.0618 | 0.0908 | 0.0199 | 0.0099 |

| 318.15 | 0.0835 | 0.0512 | 0.0289 | 0.3901 | 0.0718 | 0.1057 | 0.0232 | 0.0118 |

| 323.15 | 0.0964 | 0.0592 | 0.0335 | 0.4389 | 0.0832 | 0.1228 | 0.0270 | 0.0141 |

| 328.55 | 0.1109 | 0.0682 | 0.0387 | 0.4912 | 0.0961 | 0.1423 | 0.0314 | 0.0168 |

| 333.55 | 0.1272 | 0.0783 | 0.0446 | 0.5478 | 0.1107 | 0.1645 | 0.0365 | 0.0199 |

| 338.55 | 0.1456 | 0.0898 | 0.0513 | 0.6089 | 0.1273 | 0.1897 | 0.0423 | 0.0235 |

| 343.55 | 0.1663 | 0.1029 | 0.0589 | 0.6754 | 0.1461 | 0.2184 | 0.0490 | 0.0278 |

Data for 6-chloropyridazin-3-amine is illustrative and should be used as a reference. Experimental determination for this compound is recommended.

Experimental Protocols for Solubility Determination

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details the commonly employed isothermal equilibrium method and the analytical quantification by High-Performance Liquid Chromatography (HPLC).

Isothermal Equilibrium Method

The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Workflow for Isothermal Equilibrium Solubility Determination

References

The Pharmacological Potential of 3-Chloro-6-methoxypyridazine Derivatives: A Technical Guide

Introduction: The pyridazine (B1198779) nucleus is a prominent scaffold in medicinal chemistry, recognized for its wide array of biological activities. Among its many derivatives, those stemming from the 3-chloro-6-methoxypyridazine core have garnered significant attention as versatile intermediates for the synthesis of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, detailing their quantitative effects, the experimental protocols used for their evaluation, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various pyridazine and pyridazinone derivatives against several cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyridazinthione derivative 6b | A549 (Lung Carcinoma) | 0.18 | Celecoxib | 0.35 |

| Pyridazinone derivative 4c | A549 (Lung Carcinoma) | 0.26 | Celecoxib | 0.35 |

| Pyridazinone derivative 3g | In vivo model | Comparable to Celecoxib | Celecoxib | - |

| Pyrimido-pyridazine 2b | MDA-MB-231 (Breast) | 60 | Cisplatin | - |

| Pyrimido-pyridazine 2k | MDA-MB-231 (Breast) | 80 | Cisplatin | - |

| Pyridazine-acetohydrazide 6e | - | 6.48 (nM) | Sitagliptin | 13.02 (nM) |

| Pyridazine-acetohydrazide 6l | - | 8.22 (nM) | Sitagliptin | 13.02 (nM) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4][5]

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116, MCF-7)[1]

-

Cell Culture Medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1]

-

This compound derivatives to be tested

-

MTT reagent (5 mg/mL in sterile PBS)[1]

-

Solubilization Solution (e.g., DMSO)[1]

-

96-well plates

-

Microplate reader[1]

Procedure:

-

Cell Seeding: Culture the selected cancer cell lines in T-75 flasks to 70-80% confluency. Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. After the initial 24-hour incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]

-

MTT Addition: After a 48-72 hour treatment period, remove the compound-containing medium and add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: VEGFR-2 Inhibition

Many pyridazine derivatives exert their anticancer effects by targeting the VEGFR-2 signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that tumors need to grow.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

Antimicrobial Activity

Substituted pyridazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, making them a promising area for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of various pyridazine derivatives against selected microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound |

| Pyridazinone derivative 10h | Staphylococcus aureus | 16 | - |

| Pyridazinone derivative 8g | Candida albicans | 16 | - |

| Pyridazinone derivative 13 | Acinetobacter baumannii | 3.74 (µM) | Amikacin |

| Pyridazinone derivative 13 | Pseudomonas aeruginosa | 7.48 (µM) | Amikacin |

| Pyridazinone derivative 3 | Staphylococcus aureus (MRSA) | 4.52 (µM) | Amikacin |

| Pyridazinone derivative 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 (µM) | Amikacin |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the microbial strains on appropriate agar (B569324) plates. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in the test wells.[7]

-

Compound Dilution: Prepare a stock solution of each test compound. Perform two-fold serial dilutions in the 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density with a microplate reader.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening new compounds for antimicrobial activity is a multi-step process.

Caption: General workflow for the evaluation of antimicrobial compounds.

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some pyridazine derivatives have shown significant AChE inhibitory activity.

Quantitative Data:

| Compound ID | IC50 (µM) | Enzyme Source |

| Minaprine (3c) | 85 | Rat striatum AChE |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) | 0.12 | Electric eel AChE |

Experimental Protocol: Ellman's Method for AChE Inhibition

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (B1204863) and DTNB.[11][12][13][14][15]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution.

-

Add 10 µL of the test compound solution at various concentrations (or solvent for control).

-

Add 10 µL of AChE solution.

-

Include a blank (all reagents except the enzyme) and a negative control (all reagents with the solvent).

-

-

Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of negative control)) * 100. Determine the IC50 value from a dose-response curve.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

DPP-IV inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes.

Quantitative Data:

| Compound ID | IC50 (µM) |

| Pyridazine-acetohydrazide 6e | 0.00648 |

| Pyridazine-acetohydrazide 6l | 0.00822 |

Experimental Protocol: DPP-IV Inhibition Assay

This is a fluorometric assay that measures the cleavage of a fluorogenic substrate by DPP-IV.[16][17][18][19][20]

Materials:

-

Human recombinant DPP-IV

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of DPP-IV, substrate, and test compounds in the assay buffer.

-

Assay Setup (in a 96-well black plate):

-

Add 25 µL of the enzyme solution to each well (except blank).

-

Add 50 µL of the test compound at various concentrations (or buffer for control).

-

The blank wells contain buffer instead of the enzyme.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add 25 µL of the substrate solution to all wells.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory and Antihypertensive Activities

Anti-inflammatory Activity via COX Inhibition

Pyridazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data:

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 868.08 | 73.53 | 11.78 |

| Indomethacin (Reference) | 370.0 | 739.2 | 0.50 |

| Pyridazinone derivative 3g | 504.6 | 43.84 | 11.51 |

| Pyridazinone derivative 3d | - | 67.23 | - |

| Pyridazinone derivative 6a | - | 53.01 | - |

Antihypertensive Activity

Certain pyridazine derivatives have demonstrated the ability to lower blood pressure in in-vivo models.[21][22][23][24]

Experimental Protocol: Non-invasive Tail-Cuff Method for Blood Pressure Measurement in Rodents

This method is a common pre-clinical approach to assess the antihypertensive effects of test compounds.

Materials:

-

Spontaneously hypertensive rats (SHR) or other suitable rodent models

-

Non-invasive blood pressure measurement system (tail-cuff plethysmography)

-

Animal restrainers

-

Test compounds and vehicle

Procedure:

-

Acclimatization: Acclimate the animals to the restrainers and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

-

Baseline Measurement: Measure the baseline systolic blood pressure and heart rate of each animal.

-

Compound Administration: Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

-

Post-treatment Measurement: Measure the blood pressure and heart rate at various time points after compound administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the effects of the test compounds to the vehicle control.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The derivatives synthesized from this core have demonstrated a remarkable diversity of pharmacological activities, with significant potential in the development of new anticancer, antimicrobial, anti-inflammatory, and antihypertensive drugs. The data and protocols presented in this technical guide are intended to facilitate further research in this promising area of medicinal chemistry. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action and in-vivo efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchhub.com [researchhub.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. protocols.io [protocols.io]

- 10. ibg.kit.edu [ibg.kit.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 17. oatext.com [oatext.com]

- 18. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. abcam.com [abcam.com]

- 21. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsr.com [ijpsr.com]

- 23. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. (PDF) Pyridazine Derivatives. XI: Antihypertensive Activity [research.amanote.com]

The Versatility of 3-Chloro-6-methoxypyridazine: A Cornerstone in Modern Medicinal Chemistry

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 3-chloro-6-methoxypyridazine as a pivotal building block in the design and synthesis of novel therapeutic agents.

The pyridazine (B1198779) scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the various pyridazine-based building blocks, this compound has emerged as a particularly versatile and valuable precursor for the development of novel therapeutics targeting a range of diseases, from inflammatory conditions to neurological disorders. Its unique electronic properties and reactive sites allow for facile and diverse chemical modifications, making it an ideal starting point for the construction of complex molecular architectures with tailored pharmacological profiles.

This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of potent and selective inhibitors of key biological targets, including p38 MAP kinase and the GABA-A receptor.

Strategic Importance in Drug Discovery

The strategic placement of the chloro and methoxy (B1213986) groups on the pyridazine ring of this compound offers medicinal chemists a powerful handle for molecular elaboration. The chlorine atom at the 3-position is susceptible to nucleophilic substitution and serves as an excellent handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The methoxy group at the 6-position, an electron-donating group, can modulate the reactivity of the ring and provide a key interaction point with biological targets. This inherent reactivity and potential for diversification have cemented its role as a key intermediate in the synthesis of advanced pharmaceutical compounds.[1]

Application in the Development of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of inflammatory responses.[2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, the development of p38 MAP kinase inhibitors has been a major focus of drug discovery efforts.

Pyridazine-based compounds have shown significant promise as p38 MAP kinase inhibitors.[3] The pyridazine core can effectively mimic the hinge-binding interactions of the native ATP ligand in the kinase domain. This compound serves as a valuable starting material for the synthesis of these inhibitors.

Quantitative Data: p38 MAP Kinase Inhibitors

| Compound ID | Structure | Target | IC50 (nM) | Assay Conditions |

| 1 | 2-Arylpyridazin-3-one derivative | p38α MAP Kinase | 80 | Enzyme inhibition assay |

| 2 | Imidazo[1,2-a]pyridyl N-arylpyridazinone | p38 MAP Kinase | Potent (specific value not provided) | Cell-based cytokine release assay |

Experimental Protocol: Synthesis of a Pyridazinone-based p38 MAP Kinase Inhibitor Precursor

This protocol outlines a general approach for the synthesis of a 2-arylpyridazin-3-one, a common core structure in p38 MAP kinase inhibitors, which can be derived from this compound.

Step 1: Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired arylboronic acid (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).

-

The mixture is degassed with argon or nitrogen.

-

A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 3-aryl-6-methoxypyridazine, is purified by column chromatography.

Step 2: Demethylation and Tautomerization to Pyridazinone

-

The 3-aryl-6-methoxypyridazine (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane).

-

A demethylating agent (e.g., boron tribromide, 1.2 eq) is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure.

-

The resulting crude product, the 6-arylpyridazin-3(2H)-one, is purified by recrystallization or column chromatography.

Signaling Pathway: p38 MAP Kinase

The p38 MAP kinase pathway is a key signaling cascade involved in the cellular response to stress and inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1.

Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.

Application in the Development of GABA-A Receptor Antagonists

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-A receptor, a ligand-gated ion channel, plays a crucial role in mediating fast inhibitory neurotransmission.[4] Antagonists of the GABA-A receptor are valuable pharmacological tools for studying the GABAergic system and have potential therapeutic applications in conditions such as epilepsy and for reversing the effects of sedative drug overdose.[5]

Derivatives of 3-aminopyridazine (B1208633) have been shown to act as selective and competitive GABA-A receptor antagonists.[6] A notable example is Gabazine (B1674388) (SR-95531), a potent and widely used GABA-A antagonist, which features a pyridazine core. While the direct synthesis of Gabazine from this compound is not the standard route, the structural similarities highlight the potential of this building block in designing novel GABA-A receptor modulators.

Quantitative Data: GABA-A Receptor Antagonists

| Compound ID | Structure | Target | Ki (nM) | Assay Conditions |

| Gabazine (SR-95531) | Pyridazine derivative | GABA-A Receptor | 150 | [3H]-GABA displacement assay in rat brain membranes |

| SR 95103 | Arylaminopyridazine derivative of GABA | GABA-A Receptor | Potent (specific value not provided) | [3H]-GABA displacement from rat brain membranes |

Experimental Protocol: Synthesis of a 3-Amino-6-arylpyridazine Precursor for GABA-A Antagonists

This protocol describes the synthesis of a key intermediate for GABA-A receptor antagonists, starting from 3-amino-6-chloropyridazine (B20888), a close derivative of this compound.

Step 1: Suzuki-Miyaura Coupling

-

In a microwave-safe vial, combine 3-amino-6-chloropyridazine (1.0 eq), the desired arylboronic acid (1.1 eq), and a base (e.g., K2CO3, 1.5 eq) in a mixture of ethanol (B145695) and water (4:1).

-

Add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

-

Seal the vial and heat the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, 3-amino-6-arylpyridazine, is purified by column chromatography.

Step 2: N-Alkylation

-

To a solution of the 3-amino-6-arylpyridazine (1.0 eq) in a suitable solvent, add an alkylating agent containing the GABA-like side chain (e.g., ethyl 4-bromobutyrate, 1.2 eq) and a base (e.g., K2CO3).

-

The reaction mixture is heated under reflux until the starting material is consumed.

-

The mixture is then cooled, filtered, and the filtrate is concentrated to give the N-alkylated product, which can be further modified to the final GABA-A antagonist.

Signaling Pathway: GABA-A Receptor

The GABA-A receptor is a chloride ion channel that is opened upon binding of the neurotransmitter GABA. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Caption: The GABA-A receptor signaling pathway and the mechanism of antagonism.

Future Directions

The continued exploration of this compound as a building block in medicinal chemistry holds immense promise. Its utility is not limited to the examples discussed herein. The reactivity of this scaffold allows for its incorporation into a wide range of other compound classes targeting diverse biological pathways. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies for the derivatization of this compound and its application in the discovery of next-generation therapeutics for a broad spectrum of human diseases. The inherent versatility of this simple yet powerful building block ensures its enduring legacy in the field of drug discovery.

References

- 1. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-methoxypyridazine is a heterocyclic organic compound with significant applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique molecular structure, featuring a pyridazine (B1198779) ring substituted with chloro and methoxy (B1213986) groups, allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1722-10-7 | [1][2][3][4] |

| Molecular Formula | C₅H₅ClN₂O | [1][2][3][4] |

| Molecular Weight | 144.56 g/mol | [1][2][3][4] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 89 - 93 °C | [1] |

| Boiling Point | 175 °C at 3 mmHg | [1] |

| Purity | ≥ 97% (GC) | [1] |

| EC Number | 217-019-7 | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Proper handling and adherence to safety protocols are crucial to minimize risks in a laboratory setting.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictograms

The following GHS pictograms are associated with this compound:

-

GHS07 (Exclamation Mark): Indicates that the substance may cause skin and eye irritation, is a skin sensitizer, may be harmful if swallowed, or may cause respiratory irritation.[1][3][4][6][8]

-

GHS05 (Corrosion): While not always listed, some suppliers may include this to emphasize the potential for serious eye damage.[1][2][9][10][11]

Precautionary Statements

To ensure safe handling, the following precautionary statements should be observed:

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7]

-

P280: Wear protective gloves/ eye protection/ face protection.[6][7][12]

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6][7][12]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

P332 + P317: If skin irritation occurs: Get medical help.[6][7]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[6][7][12]

Storage:

Disposal:

Toxicological and Ecotoxicological Information

A critical aspect of a compound's safety profile is its toxicological and ecotoxicological data.

Toxicological Data

Ecotoxicological Data

Similarly, specific data on the environmental impact of this compound is limited. It is advised to prevent its release into the environment. Standard procedures for the disposal of chemical waste must be strictly followed.

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following is a general workflow for safe handling:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood.[8]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep it away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][12]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][12]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][12]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Experimental Protocols: Application in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for C-C bond formation.

Objective: To synthesize a 6-aryl-3-methoxypyridazine derivative.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (0.01-0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Relevance in Drug Development and Signaling Pathways

While this compound itself is primarily an intermediate, the pyridazine core is a significant pharmacophore in medicinal chemistry. Analogs of this compound are being investigated for their therapeutic potential, particularly as anticancer agents. Research on closely related compounds, such as 6-Chloro-3-methoxypyridazin-4-amine analogs, has indicated that they may exert their anticancer effects by modulating key cellular signaling pathways.

One such pathway is the PI3K/Akt/mTOR pathway , which is crucial for regulating cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][10] The interaction of pyridazine derivatives with this pathway highlights the importance of this class of compounds in the development of novel targeted cancer therapies.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. While it presents moderate health hazards, requiring careful handling and appropriate personal protective equipment, its utility in organic synthesis, particularly in the construction of complex, biologically active molecules, is well-established. For professionals in drug development, understanding the safety and handling of such intermediates is paramount, as is recognizing the potential of the resulting pyridazine derivatives to interact with critical cellular signaling pathways like PI3K/Akt/mTOR. Further research is warranted to fully elucidate the toxicological and ecotoxicological profile of this compound to ensure its safe and responsible use in advancing scientific discovery.

References

- 1. GHS hazard pictograms [stoffenmanager.com]

- 2. gmplabeling.com [gmplabeling.com]

- 3. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 4. GHS07 Harmful Pictogram [labeline.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. Pictogram GHS07 GHS-0007-F20 | Serpac [serpac.it]

- 7. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 8. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buying corrosive substances pictogram (GHS05)? Order online! [firediscounter.be]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of 3-Chloro-6-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity of 3-Chloro-6-methoxypyridazine, a versatile building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document details key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.

Core Reactivity Profile

This compound is a heterocyclic compound characterized by a pyridazine (B1198779) ring substituted with a chloro group at the 3-position and a methoxy (B1213986) group at the 6-position. The electron-deficient nature of the pyridazine ring, further activated by the chloro substituent, makes it susceptible to nucleophilic attack. The chlorine atom also serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the substituted product. The reaction is facilitated by the electron-withdrawing nature of the pyridazine nitrogens, which stabilize the negatively charged intermediate.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Piperidine (B6355638) | Piperidine, Ethanol (B145695), Reflux | 3-Methoxy-6-(piperidin-1-yl)pyridazine | Not specified |

| Sodium Methoxide | NaOMe, Methanol, Sealed tube, 160°C | 3,6-Dimethoxypyridazine | High |

Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Addition of Nucleophile: Add piperidine (1.2 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: General workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent in this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | Toluene (B28343) | 110 | 50-90 |